molecular formula C19H22O2 B1683043 Vedaprofen CAS No. 71109-09-6

Vedaprofen

货号: B1683043
CAS 编号: 71109-09-6
分子量: 282.4 g/mol
InChI 键: VZUGVMQFWFVFBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

维达普芬会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。 从这些反应中形成的主要产物取决于所用条件和试剂 .

科学研究应用

Pharmacodynamics and Mechanism of Action

Vedaprofen functions primarily by inhibiting the cyclooxygenase enzyme system, which is crucial for the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. It is a racemic mixture containing both R(-) and S(+) enantiomers, with the R(-) enantiomer exhibiting greater potency in inhibiting prostaglandin synthesis . This dual enantiomeric composition contributes to this compound's therapeutic effects, making it effective for various inflammatory conditions.

Pain Management in Veterinary Medicine

This compound is widely used for managing pain and inflammation associated with chronic musculoskeletal disorders and soft tissue trauma in dogs. A study demonstrated that this compound effectively controls postoperative pain in dogs undergoing surgical procedures such as maxillectomy and mandibulectomy, showing comparable efficacy to ketoprofen without significant adverse effects .

Clinical Findings:

  • Postoperative Pain Control: this compound administered preoperatively was as effective as postoperative administration for pain control, indicating its utility in surgical settings .
  • Adverse Effects: Mild side effects such as diarrhea and vomiting were reported but were similar to those observed with other NSAIDs like meloxicam .

Pharmacokinetic Studies

Pharmacokinetic studies have shown that this compound is rapidly absorbed following oral administration, with a bioavailability of 80-90%. However, food intake can significantly reduce absorption rates . The drug displays enantioselective pharmacokinetics, where the plasma concentration of the R(-) enantiomer surpasses that of S(+) over time, impacting its therapeutic effectiveness .

Key Pharmacokinetic Data:

  • Volume of Distribution: Greater for S(+) this compound.
  • Elimination Half-Life: Longer for R(-) this compound.
  • Protein Binding: Over 99% in plasma and exudate .

Safety and Renal Function Studies

Research evaluating the renal safety of this compound indicated that its administration did not adversely affect renal function in cats over a two-week period . This finding is critical given the concerns regarding NSAID use in animals with pre-existing renal issues.

Comparative Efficacy Studies

Several studies have compared this compound with other NSAIDs such as carprofen and ketoprofen:

Study FocusDrug ComparisonFindings
Postoperative Pain ControlThis compound vs. KetoprofenBoth drugs equally effective; no preventive analgesic effect noted for this compound .
Analgesic EfficacyThis compound vs. CarprofenThis compound demonstrated similar efficacy in alleviating postoperative pain in bitches .
Renal Function ImpactThis compound vs. Tolfenamic AcidNo significant changes in renal function observed across treatment groups .

Case Studies and Clinical Trials

  • Postoperative Analgesia in Dogs : A randomized controlled trial assessed this compound's effectiveness in managing postoperative pain in dogs after major surgeries. Results showed low pain scores with no significant differences compared to ketoprofen, reinforcing this compound's role as an effective analgesic .
  • Safety Profile Assessment : A study involving perioperative administration of this compound alongside tramadol indicated no significant changes in hemostatic or biochemical parameters post-surgery, suggesting a favorable safety profile .

生物活性

Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group, primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into the biological activities of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound's primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. Specifically, this compound inhibits both COX-1 and COX-2 enzymes but exhibits a higher selectivity for COX-2, which is associated with inflammatory processes. This selective inhibition results in reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) .

Pharmacokinetics

This compound is characterized by rapid absorption following oral administration, with a bioavailability of 80-90%. However, food intake can significantly reduce this bioavailability. The drug exhibits enantioselective pharmacokinetics due to its racemic nature, with the R(-) enantiomer being more potent in inhibiting prostaglandin synthesis compared to the S(+) enantiomer .

Key Pharmacokinetic Parameters

ParameterR(-) this compoundS(+) this compound
Maximum Concentration (Cmax)2950 ng/mL1534 ng/mL
Area Under Curve (AUC)9755 ng·h/mL4400 ng·h/mL
Volume of DistributionHigher for S(+)Lower for R(-)
Elimination Half-LifeLonger for R(-)Shorter for S(+)

Case Studies and Clinical Trials

  • Efficacy in Dogs : A randomized multicenter clinical study compared this compound with meloxicam in dogs suffering from musculoskeletal pain. The study included 214 cases (73 acute and 141 chronic), with treatment durations of 14 days for this compound and 17 days for meloxicam in acute cases. The overall response rate was 89% for this compound compared to 87% for meloxicam in acute cases. For chronic cases, the response rates were 72% and 65%, respectively .
  • Preventive Analgesia : Another study assessed the preventive analgesic effects of this compound versus ketoprofen in dogs undergoing maxillectomy or mandibulectomy. Results indicated that this compound was as effective as ketoprofen for postoperative pain control; however, it did not demonstrate significant preventive analgesic effects .
  • Inflammatory Response : In a pharmacodynamic study involving ponies, this compound administered intravenously at a dosage of 1 mg/kg significantly inhibited TXB2 synthesis and reduced oedematous swelling and leukocyte infiltration during induced inflammation .

Safety Profile

This compound is generally well-tolerated in both canine and equine species. In clinical studies, mild gastrointestinal side effects were reported in approximately 11% of dogs treated with this compound, similar to those observed with meloxicam . Long-term use has shown good gastrointestinal and renal tolerance across different species .

属性

IUPAC Name

2-(4-cyclohexylnaphthalen-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGVMQFWFVFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049077
Record name Quadrisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71109-09-6
Record name Vedaprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71109-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vedaprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071109096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quadrisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexyl-α-methylnaphthalene-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VEDAPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKX88EO7OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4.44 g (0.015 mole) of methyl 2(4-cyclohexyl-1-naphthyl)-propionate were solubilized in 50 ml of ethyl alcohol and 50 ml of water under heating. 2.8 g of KOH in 50 ml of water were then added and the mixture was heated with reflux for 10 hours. The conventional treatment followed by an acidification with diluted HCl and a recrystallization from a mixture of ethyl alcohol/water gave 3.5 g of 2-(4-cyclohexyl-1-naphthyl)propionic acid.
Name
methyl 2(4-cyclohexyl-1-naphthyl)-propionate
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vedaprofen
Reactant of Route 2
Vedaprofen
Reactant of Route 3
Reactant of Route 3
Vedaprofen
Reactant of Route 4
Vedaprofen
Reactant of Route 5
Reactant of Route 5
Vedaprofen
Reactant of Route 6
Vedaprofen

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。